

Infrared Spectroscopy of 4-Chloro-3-methyl-1H-indazole

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Compound of Interest

Compound Name: 4-Chloro-3-methyl-1H-indazole

Cat. No.: B175783

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural integrity and purity are paramount for reproducible research and development outcomes. Infrared (IR) spectroscopy offers a powerful, non-destructive method for its structural elucidation and quality control. This guide provides a comprehensive analysis of the vibrational spectroscopy of **4-Chloro-3-methyl-1H-indazole**, detailing the theoretical basis of its IR spectrum, a validated experimental protocol for data acquisition, and an expert interpretation of its characteristic spectral features.

Molecular Structure and Vibrational Fundamentals

4-Chloro-3-methyl-1H-indazole possesses a bicyclic indazole core, substituted with a chlorine atom at the C4 position and a methyl group at the C3 position. This specific arrangement of functional groups—including the secondary amine (N-H) of the pyrazole ring, the aromatic system, the alkyl C-H bonds, and the C-Cl bond—gives rise to a unique and identifiable infrared spectrum. Each functional group undergoes characteristic vibrations (stretching and bending) when it absorbs infrared radiation at a specific frequency, providing a molecular fingerprint.

Caption: Structure of **4-Chloro-3-methyl-1H-indazole**.

Predicted Infrared Absorption Frequencies

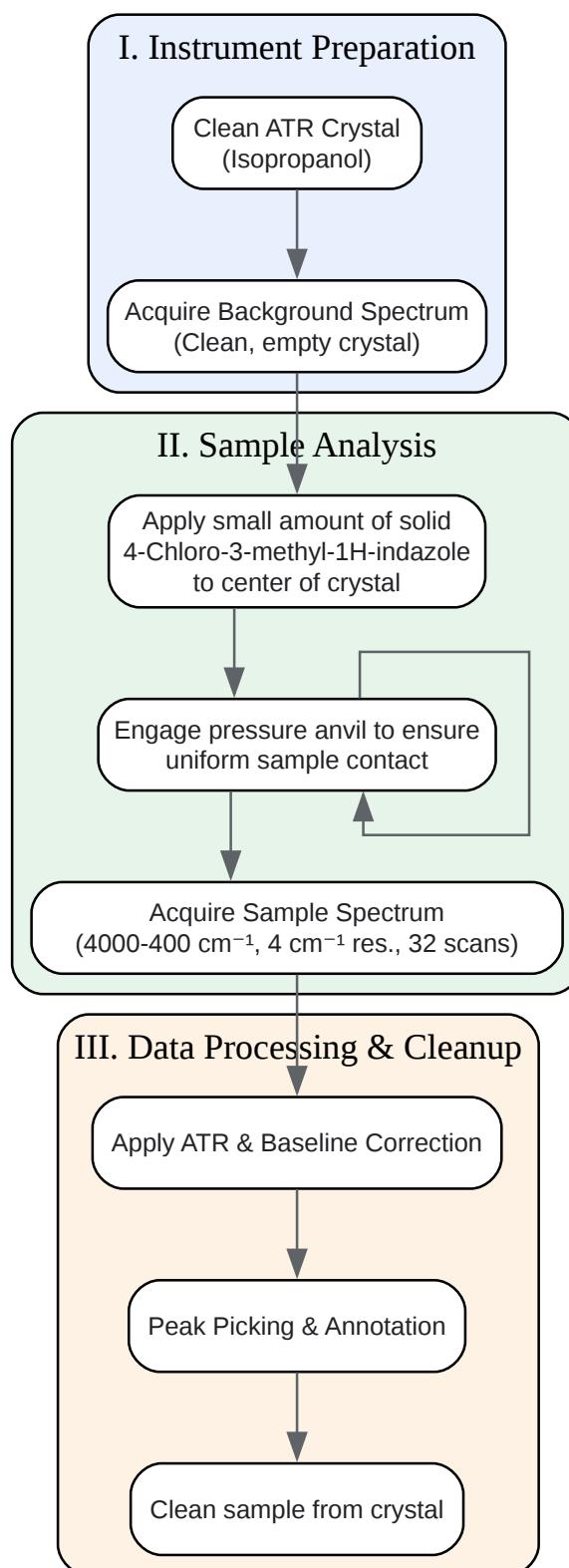
A predictive analysis, grounded in established correlation tables, allows for the assignment of expected absorption bands. The presence of hydrogen bonding, particularly in the solid state, is expected to significantly influence the position and shape of the N-H stretching band.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity & Characteristics
N-H Stretch	Indazole Ring	3500 - 3200	Strong, Broad
C-H Stretch	Aromatic Ring	3100 - 3000	Medium to Weak, Sharp
C-H Stretch	Methyl Group (-CH ₃)	3000 - 2850	Medium, Sharp
C=C Stretch	Aromatic Ring	1600 - 1475	Medium to Weak, Multiple Bands
N-H Bend	Indazole Ring	1640 - 1550	Medium
C-H Bend	Methyl Group (-CH ₃)	1450 and 1375	Medium
C-N Stretch	Indazole Ring	1250 - 1000	Medium to Strong
C-H Out-of-Plane Bend	Aromatic Ring	900 - 690	Strong, Pattern dependent on substitution
C-Cl Stretch	Chloro-substituent	800 - 600	Strong

Table References:[1][2][3][4][5]

Experimental Protocol: High-Fidelity Spectrum Acquisition via FTIR-ATR

For solid-state analysis of organic compounds, Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a preferred method due to its speed, reproducibility, and minimal sample preparation.[6][7] This protocol ensures the acquisition of a high-quality, interpretable spectrum.



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Caption: Standard Operating Procedure for FTIR-ATR analysis.

Step-by-Step Methodology:

- Instrument and Accessory Preparation: The ATR crystal surface must be impeccably clean. Wipe the crystal with a lint-free tissue soaked in a volatile solvent like isopropanol and allow it to fully evaporate.
- Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient environment (H_2O , CO_2) and the instrument's optical bench, which is then subtracted from the sample spectrum.
- Sample Application: Place a small quantity (typically 1-2 mg) of the solid **4-Chloro-3-methyl-1H-indazole** sample directly onto the center of the ATR crystal.^[6]
- Pressure Application: Engage the pressure clamp to apply consistent force, ensuring intimate contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.^[7]
- Spectrum Collection: Set the data acquisition parameters. A typical configuration would be:
 - Scan Range: 4000 cm^{-1} to 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.
 - Initiate the sample scan.
- Data Processing: The resulting spectrum should be processed using the spectrometer software. Apply an ATR correction to account for the variation in the penetration depth of the IR beam with frequency. A baseline correction may also be applied to produce a flat spectral baseline.
- Cleanup: Retract the pressure clamp, and carefully clean the sample off the ATR crystal using a suitable solvent and a soft wipe.

Spectral Interpretation: Decoding the Molecular Fingerprint

The experimental spectrum is interpreted by assigning the observed absorption bands to the predicted vibrational modes.

- High-Frequency Region (4000 - 2500 cm^{-1}):
 - N-H Stretch: The most prominent feature in this region is expected to be a strong and significantly broad absorption centered around 3300 cm^{-1} . This broadening is a direct consequence of intermolecular hydrogen bonding between the N-H groups of adjacent molecules in the solid lattice.
 - C-H Stretches: A cluster of sharper peaks will be visible between 3100 cm^{-1} and 2850 cm^{-1} . Those just above 3000 cm^{-1} are assigned to the C-H bonds of the aromatic ring, while those just below 3000 cm^{-1} correspond to the asymmetric and symmetric stretches of the methyl group.[8]
- Fingerprint Region (1700 - 600 cm^{-1}): This region is information-rich, containing complex vibrations that are highly characteristic of the molecule as a whole.
 - Aromatic Overtones: Weak bands may appear between 2000-1665 cm^{-1} , which can sometimes be used to deduce aromatic substitution patterns.[1]
 - C=C and N-H Vibrations: A series of medium-intensity bands between 1600 cm^{-1} and 1475 cm^{-1} are assigned to the C=C stretching vibrations within the aromatic system. The N-H in-plane bending vibration also occurs in this vicinity.
 - Methyl Bending: Characteristic C-H bending (scissoring) vibrations for the methyl group are expected near 1450 cm^{-1} and 1375 cm^{-1} .[3]
 - C-N Stretches: Strong absorptions corresponding to C-N stretching modes of the indazole ring are found in the 1250-1000 cm^{-1} range.
 - C-Cl Stretch: A strong band in the 800-600 cm^{-1} range can be confidently assigned to the C-Cl stretching vibration, a key identifier for the chloro-substitution.[3] The C-H out-of-

plane bending ("oop") vibrations from the aromatic ring also appear in this lower frequency area and can be very intense.[1]

Trustworthiness and Self-Validation

The protocol's integrity is maintained by a self-validating system. The background scan establishes a valid baseline. The expected presence of ubiquitous C-H and aromatic C=C signals confirms the sample is organic and contains the core scaffold. The definitive assignment of the key N-H stretch, the specific C-H bending modes of the methyl group, and, crucially, the strong C-Cl stretch in the low-frequency region provides a multi-point verification of the **4-Chloro-3-methyl-1H-indazole** structure. Any significant deviation or the appearance of unexpected peaks (e.g., a broad O-H stretch around 3400 cm^{-1} or a sharp carbonyl C=O at $\sim 1700\text{ cm}^{-1}$) would immediately indicate the presence of impurities like water, residual solvent, or oxidation byproducts.

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